3,4-dimethoxy-N-propylaniline
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Description
The compound 3,4-dimethoxy-N-propylaniline is a derivative of aniline and is characterized by the presence of methoxy groups and a propyl chain attached to the nitrogen atom. It serves as a key intermediate in the synthesis of various pharmacologically active compounds and has been the subject of several research studies due to its potential therapeutic applications.
Synthesis Analysis
The synthesis of derivatives of 3,4-dimethoxy-N-propylaniline has been explored in different contexts. For instance, one study describes the N-acylation of 3-(3,4-dimethoxyphenyl)-propylamine with aralkanecarboxylic acid chlorides, followed by a Bischler-Napieralski ring closure to yield 1-aralkyl-dihydro-2-benzazepines, which are then reduced to the title compounds . Another study outlines a three-step synthesis of N-trifluoroacetyl-3,4-dimethoxy-6-trimethyl-stannylphenethylamine from commercially available 3,4-dimethoxyphenethylamine, which is a precursor to 6-[18F]fluorodopamine, indicating the versatility of 3,4-dimethoxy-N-propylaniline derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate was elucidated, revealing a monoclinic space group and specific dihedral angles between the pyrimidine plane and two phenyl planes, indicating a boat-like conformation . This suggests that the molecular structure of 3,4-dimethoxy-N-propylaniline derivatives can be complex and may influence their chemical properties and biological activity.
Chemical Reactions Analysis
The chemical reactivity of 3,4-dimethoxy-N-propylaniline derivatives is influenced by the functional groups present in the molecule. The presence of methoxy groups and the propyl chain can affect the compound's interaction with other chemicals and its suitability for further chemical modifications. For instance, the structure-activity relationship study of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide revealed that certain modifications, such as the introduction of a propan-2-amine group, can significantly enhance the inhibitory effect on HIF-1 activated transcription .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dimethoxy-N-propylaniline derivatives are crucial for their application as therapeutic agents. One of the challenges highlighted in the research is the poor water solubility of these compounds, which can limit their bioavailability and necessitate the use of specialized delivery formulations . The studies also provide insights into the lipophilicity, crystallinity, and organic solubility of these compounds, which are important parameters for drug development .
Scientific Research Applications
Biomaterials Development : A study by Petta et al. (2016) employed a derivative of 3,4-dimethoxy-N-propylaniline in the chemical modification of hyaluronan. This modification enhanced its viscoelastic properties, making it a valuable biomaterial for bioinks and hydrogels, with potential applications in drug delivery and regenerative medicine (Petta, Eglin, Grijpma, & D’Este, 2016).
Chemical Synthesis : Ferrer et al. (1997) explored the synthesis and reactivity of Michael adducts involving a compound structurally related to 3,4-dimethoxy-N-propylaniline. This research contributes to the understanding of chemical reactions and synthesis processes involving similar compounds (Ferrer, Avendaño, & Söllhuber, 1997).
Optical Purity Studies : O'reilly et al. (1990) conducted a study related to the optical purity of a compound derived from 3,4-dimethoxy-N-propylaniline. This research is significant in the field of asymmetric synthesis and chiral chemistry, which is crucial for the development of certain pharmaceuticals and fine chemicals (O'reilly, Derwin, & Lin, 1990).
Cancer Research : Mun et al. (2012) investigated a molecule structurally similar to 3,4-dimethoxy-N-propylaniline for its potential as a cancer therapeutic. The study focused on understanding the structure-activity relationship of the compound, aiming to optimize its pharmacological properties (Mun, Jabbar, Devi, Liu, Van Meir, & Goodman, 2012).
Drug Metabolism Studies : McMillan et al. (1990) investigated the metabolism of a structurally related arylamide herbicide in rats. This study contributes to the broader understanding of how compounds like 3,4-dimethoxy-N-propylaniline are metabolized in biological systems (McMillan, Leakey, Arlotto, McMillan, & Hinson, 1990).
Enzyme Reaction Studies : Panoutsopoulos (2006) studied the metabolism of a related compound in guinea pig liver slices. The research focused on the enzymatic processes involved in the metabolism, providing insights into the biochemistry of similar compounds (Panoutsopoulos, 2006).
Electroactive Polymer Research : Bidan et al. (1989) investigated the electropolymerization of 2-propylaniline, closely related to 3,4-dimethoxy-N-propylaniline. This study has implications for the development of electroactive polymers, which have various potential applications in electronics and materials science (Bidan, Geniés, & Penneau, 1989).
properties
IUPAC Name |
3,4-dimethoxy-N-propylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-7-12-9-5-6-10(13-2)11(8-9)14-3/h5-6,8,12H,4,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMENXXARXGGADO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622169 |
Source
|
Record name | 3,4-Dimethoxy-N-propylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-propylaniline | |
CAS RN |
887588-02-5 |
Source
|
Record name | 3,4-Dimethoxy-N-propylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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